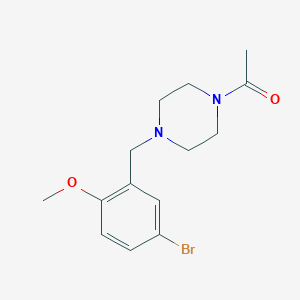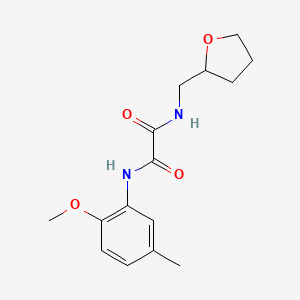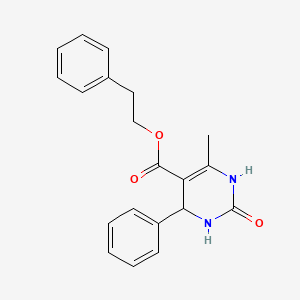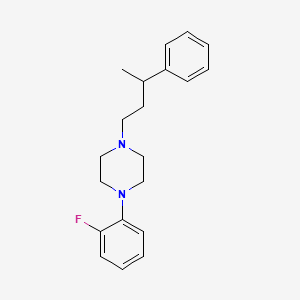![molecular formula C23H31NO4 B5123749 (3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMC or 3C-PMDA. This compound belongs to the family of phenethylamines and has a cyclopentyl ring attached to the amine group.
科学的研究の応用
DMC has been synthesized for scientific research purposes and has been used in various studies. It is a potent agonist of the serotonin 5-HT2A receptor and has been used to study the role of this receptor in various physiological and pathological conditions. DMC has also been used to study the structure-activity relationship of phenethylamines and to develop new compounds with improved pharmacological properties.
作用機序
DMC acts as a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. The activation of this receptor leads to the activation of various intracellular signaling pathways, which ultimately leads to the physiological effects of DMC. The exact mechanism of action of DMC is not fully understood, and further studies are needed to elucidate the molecular mechanisms involved.
Biochemical and Physiological Effects:
DMC has been shown to have various biochemical and physiological effects. It has been shown to induce the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. DMC has also been shown to increase heart rate, blood pressure, and body temperature. It has been reported to induce visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes.
実験室実験の利点と制限
DMC has several advantages for lab experiments. It is a potent agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. DMC is also a relatively stable compound and can be stored for long periods without significant degradation. However, DMC has some limitations for lab experiments. It is a controlled substance, and its use is restricted in many countries. DMC is also a potent psychoactive compound, and its use requires careful handling and safety precautions.
将来の方向性
DMC has several potential future directions for scientific research. It can be used to develop new compounds with improved pharmacological properties. DMC can also be used to study the role of the serotonin 5-HT2A receptor in various pathological conditions, such as schizophrenia and depression. Further studies are needed to elucidate the molecular mechanisms involved in the action of DMC and to develop new therapeutic agents based on this compound.
Conclusion:
In conclusion, (3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine is a chemical compound that has been synthesized for scientific research purposes. It is a potent agonist of the serotonin 5-HT2A receptor and has been used to study the role of this receptor in various physiological and pathological conditions. DMC has several advantages for lab experiments, but its use requires careful handling and safety precautions. Further studies are needed to elucidate the molecular mechanisms involved in the action of DMC and to develop new therapeutic agents based on this compound.
合成法
The synthesis of DMC involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is subjected to a series of reactions to form the final product. The key step in the synthesis is the formation of the cyclopentyl ring, which is achieved by a Grignard reaction. The final product is obtained after purification and characterization using various analytical techniques.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-25-19-9-7-17(13-21(19)27-3)15-24-16-23(11-5-6-12-23)18-8-10-20(26-2)22(14-18)28-4/h7-10,13-14,24H,5-6,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIODAWREAWOMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![N-[3-(methylthio)propyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5123682.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]acetamide](/img/structure/B5123690.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)



![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)
